GLPG0634 analog

概要

説明

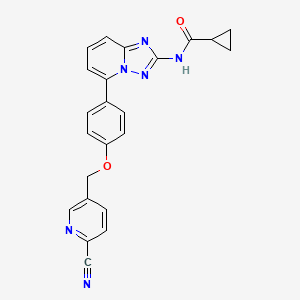

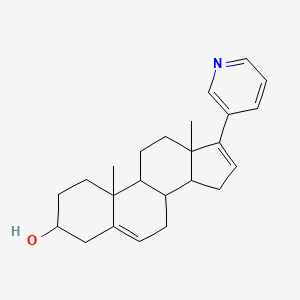

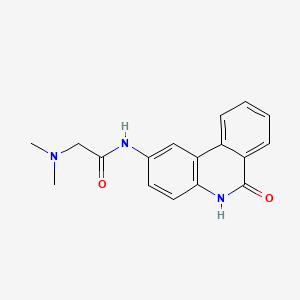

GLPG0634 analog (also known as Filgotinib) is a specific JAK1 inhibitor with IC50 values of 10/28/810/116 nM for JAK1/2/3 and TYK2, respectively .

Synthesis Analysis

Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound .

Molecular Structure Analysis

The molecular weight of GLPG0634 analog is 410.43, and its chemical formula is C23H18N6O2 .

Chemical Reactions Analysis

GLPG0634 analog displayed a JAK1/JAK2 inhibitor profile in biochemical assays, but subsequent studies in cellular and whole blood assays revealed a selectivity of approximately 30-fold for JAK1- over JAK2-dependent signaling .

科学的研究の応用

JAK1 Inhibition

N-(5-(4-((6-cyanopyridin-3-yl)methoxy)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide: acts as a selective inhibitor of JAK1 (Janus kinase 1). JAK1 is involved in cytokine signaling pathways and plays a crucial role in immune responses. Inhibition of JAK1 may have therapeutic implications for autoimmune diseases, including rheumatoid arthritis and other inflammatory conditions .

RORγt Inverse Agonism

This compound also exhibits activity as an RORγt inverse agonist . RORγt is a nuclear receptor involved in regulating immune responses, particularly in T-helper 17 (Th17) cell differentiation. Modulating RORγt activity could impact autoimmune diseases and inflammatory disorders .

PHD-1 Inhibition

N-(5-(4-((6-cyanopyridin-3-yl)methoxy)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide: is implicated as an inhibitor of PHD-1 (prolyl hydroxylase domain-containing protein 1). PHD-1 is involved in cellular oxygen sensing and hypoxia-inducible factor (HIF) regulation. Targeting PHD-1 may have applications in cardiovascular disorders and ischemic conditions .

JAK2 Inhibition

In addition to JAK1, this compound also exhibits inhibitory effects on JAK2 (Janus kinase 2). JAK2 is involved in cytokine signaling and hematopoiesis. Modulating JAK2 activity could be relevant for various diseases, including myeloproliferative neoplasms and immune-related disorders .

Cardiovascular Disorders

Compounds with similar structures have been investigated for their potential in treating cardiovascular disorders. While specific studies on this analog are limited, its JAK1 inhibition and other properties may contribute to cardiovascular health .

Type 2 Diabetes

Although not directly studied for type 2 diabetes, the compound’s pharmacological profile warrants exploration in this area. JAK inhibitors have shown promise in managing inflammation associated with diabetes .

Hyperproliferative Disorders

Given its JAK1 and JAK2 inhibitory effects, this compound could be relevant in hyperproliferative conditions such as certain cancers or autoimmune disorders characterized by excessive cell growth .

作用機序

Target of Action

The compound, also known as GLPG0634 analog, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a type of protein that plays a crucial role in the signaling pathways for cytokines involved in inflammatory responses .

Mode of Action

GLPG0634 analog acts by selectively inhibiting JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . The selective inhibition of JAK1 differs from the inhibition of other JAKs such as JAK2 or JAK3 .

Biochemical Pathways

The JAK–signal transducer and activator of transcription pathway is a key biochemical pathway affected by GLPG0634 analog . By inhibiting JAK1, the compound modulates the signaling of a subset of proinflammatory cytokines. This modulation can lead to a reduction in inflammation, which is beneficial in conditions such as rheumatoid arthritis .

Pharmacokinetics

GLPG0634 analog is well absorbed upon oral administration . It is metabolized to form its primary active metabolite, which has a similar JAK1 selectivity profile but reduced activity . The primary metabolite has increased systemic exposure compared to the parent compound, and its long half-life supports the activity of GLPG0634 analog .

Result of Action

The inhibition of JAK1 by GLPG0634 analog leads to the modulation of proinflammatory cytokine signaling . This can result in a reduction of inflammation, which is beneficial in conditions such as rheumatoid arthritis . In clinical studies, GLPG0634 analog has shown efficacy in reducing symptoms of rheumatoid arthritis .

Action Environment

The action of GLPG0634 analog can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the patient’s diet and the presence of other medications . .

Safety and Hazards

GLPG0634 analog is classified as Acute Toxicity: Oral, Category 4, and Aquatic Toxicity (Acute and Chronic), Category 1 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is also toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

特性

IUPAC Name |

N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXABVVSCDZCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[4-[(6-Cyano-3-pyridinyl)methoxy]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropanecarboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)

![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)

![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)

![Ethyl 2-(8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)acetate](/img/structure/B7979583.png)